2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329413
InChI: InChI=1S/C17H19N5O4/c1-10-19-13-6-15(26-4)14(25-3)5-12(13)17(24)22(10)9-16(23)20-11-7-18-21(2)8-11/h5-8H,9H2,1-4H3,(H,20,23)
SMILES:
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC16329413

Molecular Formula: C17H19N5O4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide -

Specification

Molecular Formula C17H19N5O4
Molecular Weight 357.4 g/mol
IUPAC Name 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide
Standard InChI InChI=1S/C17H19N5O4/c1-10-19-13-6-15(26-4)14(25-3)5-12(13)17(24)22(10)9-16(23)20-11-7-18-21(2)8-11/h5-8H,9H2,1-4H3,(H,20,23)
Standard InChI Key VFXKSZLTOGSFOK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CN(N=C3)C)OC)OC

Introduction

Structural Features and Molecular Properties

The compound features a quinazolinone core fused with a pyrazole moiety, contributing to its unique reactivity and interactions with biological targets. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₄
Molecular Weight357.4 g/mol
IUPAC Name2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide
Key Functional GroupsQuinazolinone, pyrazole, acetamide

The quinazolinone core (6,7-dimethoxy-2-methyl-4-oxo) provides a planar aromatic system, while the pyrazole group introduces hydrogen-bonding capabilities. The acetamide linker facilitates conformational flexibility, critical for target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with diketones under basic conditions .

  • Pyrazole Introduction: Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Acetamide Linkage: Amidation using activated esters or carbodiimide-mediated coupling .

A representative route from source employs:

  • Claisen-Schmidt Condensation: To generate chalcone intermediates.

  • Cyclization with Hydrazine Hydrate: Forms the pyrazole ring in acetic acid .

Optimization Challenges

  • Yield: Reported yields range from 35% to 73%, depending on purification methods .

  • By-products: Competing reactions may form regioisomers, necessitating chromatography .

Biological Activities and Mechanisms

Anticancer Properties

Studies highlight potent inhibition of kinase targets:

  • EGFR Inhibition: IC₅₀ values of 0.8–2.4 µM in breast cancer cell lines (MCF-7) .

  • Apoptosis Induction: Upregulation of caspase-3/7 in HT-29 colon carcinoma .

Antimicrobial Effects

  • Gram-positive Bacteria: MIC values of 4–16 µg/mL against S. aureus .

  • Fungal Pathogens: Moderate activity against C. albicans (MIC = 32 µg/mL) .

Anti-inflammatory Activity

  • COX-2 Selectivity: 10-fold selectivity over COX-1 in murine macrophages .

Applications in Drug Development

Therapeutic Candidates

  • Oncology: Preclinical studies show synergy with paclitaxel in reducing tumor volume by 58% in xenograft models .

  • Antimicrobials: Structural analogs are under evaluation for multidrug-resistant infections .

Research Tools

  • Kinase Profiling: Used to map ATP-binding pockets in EGFR and VEGFR .

  • Molecular Probes: Fluorescent derivatives enable cellular tracking .

Recent Research Findings

Structural Characterization

  • NMR and MS: Confirm regiochemistry of the pyrazole substituent .

  • X-ray Crystallography: Reveals planar quinazolinone stacking with π-π interactions .

Computational Studies

  • Molecular Docking: Predicts binding to EGFR’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

  • QSAR Models: Electron-donating groups at C-6/C-7 enhance potency .

Comparative Analysis with Analogs

CompoundStructural VariationActivity
EVT-11273576Benzimidazole substituentEnhanced DNA intercalation
Y041-9636 Oxan-4-ylmethyl groupImproved solubility (logP = 1.0)
14663-53-7 Acetic acid moietyReduced cytotoxicity

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